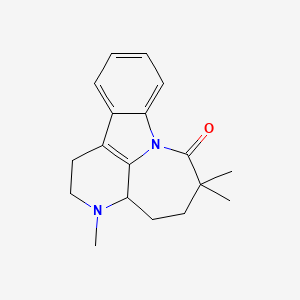
(+-)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one is a complex organic compound with a unique structureThe compound’s molecular formula is C18H22N2O, and it has a molecular weight of 282.3801 .
Preparation Methods
The synthesis of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one involves several steps. The synthetic routes typically include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually commercially available or can be synthesized through known methods.
Reaction Conditions: The reaction conditions involve specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions, cellular processes, and metabolic pathways.
Industry: Industrial applications may include the production of specialty chemicals, pharmaceuticals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
(±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one can be compared with other similar compounds, such as:
- 6,6-Dimethyl-2,3,3a,4,5,6-hexahydro-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one
- 5,5-Dimethyl-2,3,3a,4,5,6-hexahydro-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one
- 3-Benzyl-6,6-dimethyl-2,3,3a,4,5,6-hexahydro-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of (±)-2,3,3a,4,5,6-Hexahydro-3,6,6-trimethyl-3,7a-diazacyclohepta(jk)fluoren-7(1H)-one lies in its specific arrangement of atoms and the resulting chemical and biological activities.
Properties
CAS No. |
87255-57-0 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4,8,8-trimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one |
InChI |
InChI=1S/C18H22N2O/c1-18(2)10-8-15-16-13(9-11-19(15)3)12-6-4-5-7-14(12)20(16)17(18)21/h4-7,15H,8-11H2,1-3H3 |
InChI Key |
TXCGQVDBXSSSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C3=C(CCN2C)C4=CC=CC=C4N3C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















